molecular formula C14H19N3O B11747418 N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11747418
M. Wt: 245.32 g/mol
InChI Key: MUAYPKJOGPOZII-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative with a 3-methoxybenzylamine substituent at position 4 and an isopropyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₄H₁₉N₃O, with a molecular weight of 245.32 g/mol.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C14H19N3O/c1-11(2)17-10-13(9-16-17)15-8-12-5-4-6-14(7-12)18-3/h4-7,9-11,15H,8H2,1-3H3

InChI Key

MUAYPKJOGPOZII-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves a multi-step process. One common method includes the condensation of 3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, dihydropyrazoles, and halogenated compounds .

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Position 1 Substituents
  • N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine ():

    • Substituted with a pyridin-3-yl group at position 1 and a cyclopropylamine at position 3.
    • The pyridine ring introduces hydrogen-bonding capability, while the cyclopropyl group enhances metabolic stability compared to the isopropyl group in the target compound.
    • Molecular weight: 215.27 g/mol (lower due to cyclopropyl vs. isopropyl).
    • Synthesis involves copper-catalyzed coupling and chromatography .
  • 1-(2,2-Difluoroethyl)-N-[(4-Methoxyphenyl)methyl]-1H-Pyrazol-4-Amine ():

    • A difluoroethyl group at position 1 increases lipophilicity (logP ~2.5) compared to the target’s isopropyl group (logP ~2.1).
    • The 4-methoxybenzyl group differs in electronic effects (para vs. meta substitution), altering π-π stacking interactions .
Position 4 Substituents
  • N-[(2-Fluorophenyl)methyl]-1H-Pyrazol-4-Amine (UQS) (): A fluorine atom at the ortho position of the benzyl group increases electronegativity and reduces steric hindrance compared to the 3-methoxy group. Molecular weight: 219.23 g/mol (lower due to fluorine vs. methoxy).
  • 1-{[2,4-Dibromophenyl]methyl}-1H-Pyrazol-4-Amine (): Bromine atoms at positions 2 and 4 of the benzyl group introduce strong electron-withdrawing effects, reducing solubility in polar solvents.

Physicochemical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Spectral Data (IR/NMR)
Target Compound 245.32 3-Methoxybenzyl, Isopropyl Expected δ ~7.3–6.8 (Ar-H), δ ~3.8 (OCH₃)
N-[(2-Fluorophenyl)methyl]-... 219.23 2-Fluorobenzyl ¹H NMR: δ ~5.4 (CH₂NH), δ ~7.1–7.4 (Ar-F)
1-{[2,4-Dibromophenyl]methyl}-... 356.02 Dibromobenzyl IR: ν ~600 cm⁻¹ (C-Br), ¹H NMR: δ ~7.8 (Ar-Br)
N-Cyclopropyl-3-Methyl-... 215.27 Pyridin-3-yl, Cyclopropyl ¹³C NMR: δ ~155 (pyridine C-N), δ ~10 (cyclopropyl)

Biological Activity

N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name: this compound
  • Molecular Formula: C15_{15}H20_{20}N4_{4}O

Structure

The structure features a pyrazole ring substituted with an isopropyl group and a methoxyphenyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results.

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)Reference
A549 (Lung)26.00
MCF7 (Breast)3.79
HT-1080 (Fibrosarcoma)12.50

These results indicate that the compound exhibits significant cytotoxic effects, particularly against the MCF7 cell line.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is supported by studies demonstrating that pyrazole derivatives can disrupt microtubule dynamics, a critical factor in cancer cell proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole compounds have been studied for their anti-inflammatory effects. Research indicates that they can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.

Case Studies

  • Study on MCF7 Cells : In a study evaluating various pyrazole derivatives, this compound demonstrated an IC50_{50} value of 3.79 µM against MCF7 cells, indicating strong efficacy in inhibiting breast cancer cell proliferation .
  • Evaluation Against Multiple Cell Lines : Another study assessed the compound's effects on A549 and HT-1080 cells, revealing significant cytotoxicity with IC50_{50} values of 26 µM and 12.5 µM respectively . This suggests that the compound may have broad-spectrum anticancer activity.

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